5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
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Overview
Description
5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a sulfonylamino group attached to a dichlorophenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichlorobenzenesulfonyl chloride+2-hydroxybenzoic acid→5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a carboxylic acid, while substitution of chlorine atoms may result in various substituted derivatives.
Scientific Research Applications
5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
- 5-[(2,6-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
- 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Uniqueness
5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO5S/c14-7-1-3-10(15)12(5-7)22(20,21)16-8-2-4-11(17)9(6-8)13(18)19/h1-6,16-17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDHCOVPAIGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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